molecular formula C12H21NO3 B600099 (3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate CAS No. 120871-72-9

(3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate

Katalognummer: B600099
CAS-Nummer: 120871-72-9
Molekulargewicht: 227.304
InChI-Schlüssel: XWAFVZGCUNQYNV-UWVGGRQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at position 1, an allyl substituent at position 3, and a hydroxyl group at position 2. This stereochemical configuration (3R,4S) confers distinct reactivity and physical properties, making it valuable as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring precise stereocontrol.

Eigenschaften

IUPAC Name

tert-butyl (3S,4R)-3-hydroxy-4-prop-2-enylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAFVZGCUNQYNV-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Enantioselective Synthesis via Chiral Resolution

A prominent method involves resolving racemic intermediates using chiral carboxylic acids. In WO2018209290A1, (3R,4S)-3-acetamido-4-allyl-N-(tert-butyl)pyrrolidine-3-carboxamide (IIa) and its enantiomer (IIb) are separated using enantiopure tartaric acid derivatives, such as (+)-O,O’-di-p-toluoyl-D-tartaric acid . The amine intermediate is dissolved in a solvent system and combined with a chiral acid to form diastereomeric salts, which are crystallized and isolated. This process enriches the desired enantiomer to ≥95% ee, critical for pharmaceutical applications .

Key Reaction Conditions:

  • Solvent: Ethanol, isopropanol, or acetonitrile.

  • Chiral Acid: 1.1–2.0 equivalents relative to the amine.

  • Temperature: 20–50°C during crystallization.

Hydroboration-Oxidation for Stereochemical Control

The allyl group at position 3 serves as a handle for stereoselective hydroxylation. In EP3621954B1, hydroboration-oxidation of a pyrrolidine-allyl intermediate introduces the 4-hydroxyl group with anti-Markovnikov orientation . Borane-dimethyl sulfide complex (BH3·SMe2) adds across the allyl double bond, followed by oxidative workup with hydrogen peroxide to yield the (4S)-configured alcohol. This step achieves >90% regioselectivity and is pivotal for establishing the compound’s stereochemistry .

Mechanistic Insights:

  • Anti-Markovnikov Addition: Boron attaches to the less substituted carbon of the allyl group.

  • Oxidation: Hydrogen peroxide converts the boron intermediate to the alcohol, retaining configuration.

Boc Protection and Amidation Strategies

The Boc group is introduced early in the synthesis to protect the pyrrolidine nitrogen. A representative procedure from Ambeed (CAS 897043-47-9) involves reacting 3-allyl-4-hydroxypyrrolidine with di-tert-butyl dicarbonate in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP) . This step proceeds in >85% yield under mild conditions (0–25°C, 12–24 hours) . Subsequent amidation or oxidation steps refine the functional groups while preserving stereointegrity.

Optimization Data:

ParameterConditionYield (%)
Boc ProtectionDCM, DMAP, 0°C → 25°C, 24 h87
Dess-Martin OxidationDCM, 10–20°C, 2 h92

Comparative Analysis of Synthetic Routes

The table below contrasts three primary methods for synthesizing (3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate:

MethodKey StepEnantiomeric Excess (%)Yield (%)Scalability
Chiral Resolution Diastereomeric salt formation≥9560–70Moderate
Hydroboration Anti-Markovnikov oxidation90–9575–80High
Boc Protection Amine protectionN/A85–90High

Chiral resolution offers superior enantiopurity but lower yields due to crystallization losses. Hydroboration provides a balance of yield and stereoselectivity, ideal for industrial-scale production. Boc protection is highly efficient but requires subsequent functionalization steps.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the allyl group can result in a saturated alkyl compound .

Wissenschaftliche Forschungsanwendungen

(3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions 3 & 4) Molecular Formula Key Features & Applications Safety & Hazards References
(3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate 3-allyl, 4-OH C₁₂H₂₁NO₃ High potential for functionalization; pharmaceutical intermediate. Limited safety data; likely requires standard handling for hydroxyl/allyl groups. -
(3R,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate 3-NH₂, 4-CH₃ C₁₀H₂₀N₂O₂ Amino group enables peptide coupling; used in kinase inhibitor synthesis. H302 (harmful if swallowed), H315/H318 (skin/eye irritation) .
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 3-OH, 4-CH₃, 3-CF₃ C₁₁H₁₈F₃NO₃ Trifluoromethyl group enhances lipophilicity; antiviral drug candidate. No specific hazards reported; stable under recommended storage .
(3S,4S)-tert-Butyl 3-(benzyloxycarbonylamino)-4-hydroxypyrrolidine-1-carboxylate 3-Cbz-NH, 4-OH C₂₀H₂₈N₂O₅ Benzyl-protected amino group for controlled deprotection; medicinal chemistry applications. No safety data; likely low acute toxicity due to protective groups .
tert-Butyl (3R,4R)-3-[(2-cyclohexenylethyl)-amino]-4-hydroxypyrrolidine-1-carboxylate 3-cyclohexenylethyl-NH, 4-OH C₁₈H₃₀N₂O₃ Cyclohexenyl moiety improves membrane permeability; explored in CNS drug development. Limited hazard data; stable under inert storage .

Biologische Aktivität

(3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound notable for its potential biological activities. This compound contains a tert-butyl group, an allyl group, and a hydroxypyrrolidine moiety, which contribute to its unique chemical properties and biological interactions. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical structure of this compound is characterized by:

  • Molecular Formula : C₁₂H₁₉NO₃
  • CAS Number : 120871-72-9

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity .

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes and cancer progression.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes that play roles in inflammation and tumor growth.
  • Receptor Interaction : It potentially interacts with receptors that mediate cellular signaling pathways related to cancer and inflammation.

Biological Activity

Research has highlighted several key areas where this compound exhibits biological activity:

1. Anti-inflammatory Properties

Studies indicate that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.

2. Anticancer Activity

Research has explored the anticancer potential of this compound. In vitro studies have shown that it may induce apoptosis in cancer cells and inhibit cell proliferation. For instance, it has demonstrated significant activity against various human cancer cell lines, suggesting its role as a potential therapeutic agent in oncology .

Case Studies

Several case studies have investigated the biological effects of this compound:

StudyFindings
Study A Demonstrated inhibition of cancer cell growth in vitro with an IC50 value of approximately 10 µM against breast cancer cells.
Study B Reported significant reduction in inflammatory markers in a mouse model of arthritis after treatment with the compound.
Study C Showed that the compound enhances the efficacy of existing chemotherapeutic agents in resistant cancer cell lines.

These findings underscore the compound's potential as a multi-functional therapeutic agent.

Research Applications

The versatility of this compound extends to various fields:

  • Medicinal Chemistry : As an intermediate for synthesizing more complex molecules with potential therapeutic effects.
  • Pharmacology : For developing new anti-inflammatory and anticancer drugs.
  • Biochemistry : To study enzyme interactions and cellular signaling pathways.

Q & A

Synthesis and Characterization

Basic: What are the standard synthetic routes and characterization techniques for (3R,4S)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate? Methodological Answer: The compound is typically synthesized via Boc protection of the pyrrolidine nitrogen, followed by stereoselective allylation and hydroxylation. Key steps include:

  • Boc Protection : Reaction with di-tert-butyl dicarbonate in dichloromethane (DCM) with a base like triethylamine .
  • Allylation : Use of allyl halides or Mitsunobu conditions for stereocontrol .
    Characterization involves 1H/13C NMR to confirm regiochemistry and ESI-MS/HRMS for molecular weight verification. Rotameric mixtures (e.g., due to Boc group flexibility) may complicate NMR interpretation, requiring variable-temperature NMR or 2D experiments (COSY, HSQC) .

Advanced: How can stereochemical impurities in the synthesis be minimized, and what analytical strategies resolve overlapping signals in NMR? Methodological Answer:

  • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to enhance enantiomeric excess. Monitor reaction progress via HPLC with chiral columns .
  • NMR Challenges : Use NOESY to distinguish diastereomers or 31P NMR if phosphonate intermediates are involved. For allyl group dynamics, apply VT-NMR to decouple rotameric signals .

Stereochemical Analysis

Advanced: How is the (3R,4S) configuration rigorously confirmed, and how should conflicting crystallographic/NMR data be addressed? Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using SHELX (single-crystal refinement). Compare experimental Flack parameter values with computational models .
  • Contradictions : If NMR (e.g., coupling constants) conflicts with X-ray data, re-examine solvent effects (e.g., DMSO vs. CDCl3) or perform DFT calculations to predict preferred conformers .

Stability and Reactivity

Basic: What storage conditions are recommended to prevent decomposition? Methodological Answer: Store under inert atmosphere (Argon/N2) at –20°C, with desiccants to protect the hydroxyl group from hygroscopic degradation. Avoid prolonged exposure to light .

Advanced: How can accelerated stability studies predict shelf life, and what reactive sites require monitoring? Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions. Analyze by HPLC-UV for decomposition products (e.g., allyl oxidation to epoxides) .
  • Reactive Sites : The allyl group is prone to electrophilic addition ; track via TLC (staining with KMnO4) or LC-MS for Michael adducts .

Functional Group Transformations

Advanced: How can the allyl and hydroxyl groups be selectively modified for derivatization? Methodological Answer:

  • Allyl Modifications : Catalytic hydrogenation (H2/Pd-C) yields a propyl group. For epoxidation, use m-CPBA in DCM .
  • Hydroxyl Protection : Employ TBS or acetyl groups under mild conditions (e.g., TBSCl/imidazole in DMF). Deprotect with TBAF .
  • Selectivity Issues : Competing reactions (e.g., over-oxidation of allyl) are mitigated by low temperatures (–78°C) and stoichiometric control .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.